molecular formula C10H13ClN2 B13927442 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline CAS No. 83939-61-1

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B13927442
CAS No.: 83939-61-1
M. Wt: 196.67 g/mol
InChI Key: NFRZXYNZUHBFBX-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired quinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .

Scientific Research Applications

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts key metabolic pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

83939-61-1

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H13ClN2/c1-2-8-7-5-3-4-6-9(7)13-10(11)12-8/h2-6H2,1H3

InChI Key

NFRZXYNZUHBFBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=C1CCCC2)Cl

Origin of Product

United States

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